Dimethyl arsenate
Description
Structure
2D Structure
Properties
CAS No. |
34442-00-7 |
|---|---|
Molecular Formula |
C2H7AsO4 |
Molecular Weight |
170.00 g/mol |
IUPAC Name |
dimethoxyarsinic acid |
InChI |
InChI=1S/C2H7AsO4/c1-6-3(4,5)7-2/h1-2H3,(H,4,5) |
InChI Key |
DVUATXGAAOINPS-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](=O)(O)OC |
Origin of Product |
United States |
Environmental Geochemistry and Biogeochemical Cycling of Dimethyl Arsenate
Dimethyl Arsenate Biotransformation in Environmental Compartments
The transformation of this compound (DMA) is a key process influencing the mobility, toxicity, and fate of arsenic in the environment. Microorganisms are the primary drivers of these transformations, which include methylation, demethylation, and redox reactions. These processes occur in diverse environments such as soil, water, and sediments. clu-in.orgnih.gov
Microbial Mediated Transformations of this compound
Microbes have evolved sophisticated mechanisms to metabolize arsenic compounds as part of detoxification or, in some cases, energy generation. oup.comresearchgate.net These transformations create a dynamic cycle of arsenic species, with DMA being a central intermediate. frontiersin.orgmdpi.com
The formation of this compound is the result of a stepwise methylation process, primarily of inorganic arsenite (As(III)). nih.gov This biological methylation is a widespread phenomenon observed in bacteria, archaea, fungi, and algae. frontiersin.orgfrontiersin.org
The most recognized pathway for arsenic biomethylation is the Challenger pathway, proposed by Frederick Challenger in the 1940s. acs.orgnih.gov This pathway involves a series of alternating reduction and oxidative methylation steps. nih.govresearchgate.net The process begins with the reduction of pentavalent arsenate (As(V)) to the more toxic arsenite (As(III)). nih.gov Subsequently, As(III) undergoes oxidative methylation, where a methyl group is transferred from a donor, typically S-adenosylmethionine (SAM), to the arsenic atom. frontiersin.orgacs.orgacs.org This reaction is catalyzed by the enzyme arsenite S-adenosylmethionine methyltransferase, known as ArsM in microbes. frontiersin.orgasm.org
The first methylation step converts arsenite (As(III)) to monomethylarsonic acid (MMA(V)). nih.gov For further methylation to occur, MMA(V) must be reduced back to its trivalent state, monomethylarsonous acid (MMA(III)). nih.govoup.com A second oxidative methylation step, also catalyzed by ArsM, then converts MMA(III) to dimethylarsinic acid (DMA(V)). nih.govoup.com This process can continue to form trimethylarsine (B50810) oxide (TMAO) and volatile trimethylarsine (TMA). researchgate.netmdpi.com While initially considered a detoxification process because the pentavalent methylated products like DMA(V) are less toxic than inorganic arsenic, the trivalent intermediates (MMA(III) and DMA(III)) are highly toxic, suggesting a more complex role in microbial metabolism. acs.orgoup.comnih.gov
The gene encoding the ArsM enzyme is widespread among diverse microorganisms, indicating the global importance of this transformation. frontiersin.orgacs.orgoup.com The abundance of the arsM gene in soils has been linked to the potential for arsenic methylation, although environmental factors like pH and dissolved organic carbon also strongly influence the activity of these microbes. acs.orgoup.com
Table 1: Key Steps in the Challenger Pathway Leading to this compound
| Step | Reactant | Enzyme/Process | Product |
|---|---|---|---|
| 1 | Arsenate (As(V)) | Reduction | Arsenite (As(III)) |
| 2 | Arsenite (As(III)) | Oxidative Methylation (ArsM) | Monomethylarsonic acid (MMA(V)) |
| 3 | MMA(V) | Reduction | Monomethylarsonous acid (MMA(III)) |
| 4 | MMA(III) | Oxidative Methylation (ArsM) | Dimethylarsinic acid (DMA(V)) |
Just as microbes can build up complex arsenic compounds, they can also break them down. The demethylation of this compound is a crucial process that returns organoarsenicals to simpler, inorganic forms. clu-in.org This process can be a two-step process, starting with the demethylation of DMA(V) to MMA(V), which is then further demethylated to inorganic arsenate (As(V)). clu-in.orgmdpi.com
In anoxic environments like flooded paddy soils, the demethylation of DMA is a significant process. oup.comresearchgate.net Studies have shown that for demethylation to occur, pentavalent DMA(V) must first be reduced to its trivalent form, dimethylarsinous acid (DMA(III)). oup.com This reduction is often carried out by anaerobic bacteria, such as species of Clostridium. oup.com Subsequently, certain methylotrophic methanogens, like Methanomassiliicoccus, can demethylate DMA(III). oup.com This suggests a synergistic relationship where bacteria reduce DMA(V) to DMA(III), making it available for demethylation by methanogens. oup.com
In aerobic environments, a different mechanism exists. A C-As lyase enzyme, named ArsI, has been identified in aerobic bacteria and is responsible for cleaving the carbon-arsenic bond in trivalent organoarsenicals. nih.govacs.orgfrontiersin.org This enzyme requires Fe(II) and oxygen to function. nih.govrcsb.org The ArsI enzyme can degrade trivalent methylarsenite (MAs(III)), a precursor and related species to DMA(III), into the less toxic inorganic arsenite (As(III)). frontiersin.org The arsI gene is widely distributed among aerobic bacteria. nih.govfrontiersin.org Recently, it has been discovered that some facultative anaerobic bacteria, like Bacillus sp. CZDM1, can demethylate MAs(III) under anoxic conditions by coupling the process to denitrification, utilizing a novel ArsI enzyme. acs.org
This compound (DMA(V)) and its reduced counterpart, dimethylarsinous acid (DMA(III)), can be interconverted through redox reactions. These transformations are heavily influenced by the environmental redox potential (Eh) and pH. epa.govacs.org Generally, oxidized arsenic species like DMA(V) are more stable in oxic environments, while reduced forms like DMA(III) are favored under anoxic or reducing conditions. oup.comtandfonline.comresearchgate.net
Microbial activity is a key driver of these redox transformations. The reduction of DMA(V) to the more toxic and reactive DMA(III) is a necessary step before demethylation in anaerobic environments. oup.com This reduction can be performed by various anaerobic bacteria, including species of Clostridium. oup.com
Conversely, the oxidation of trivalent organoarsenicals can serve as a detoxification mechanism. For instance, the enzyme ArsH, an NADPH-dependent FMN reductase, can oxidize the highly toxic monomethylarsonous acid (MAs(III)) to the less toxic monomethylarsonic acid (MAs(V)). frontiersin.orgasm.org DMA(III) is also thermodynamically unstable in oxic solutions and can be rapidly oxidized to DMA(V). nih.govajol.info This rapid oxidation in the presence of air is one reason why arsenic methylation is often considered a detoxification pathway in aerobic microbes. frontiersin.orgasm.org
The interplay between redox potential and microbial activity creates a dynamic equilibrium between DMA(V) and DMA(III) in environments like seasonally anoxic lakes and flooded soils. epa.govwho.int
Microorganisms have developed a variety of resistance mechanisms to cope with the toxicity of arsenic compounds, including DMA and its more toxic trivalent precursors. clu-in.org These mechanisms are often encoded by genes organized in ars operons. clu-in.orgoup.com
A primary defense strategy is the active efflux of arsenic from the cell. oup.com For example, efflux permeases like ArsP and ArsK confer resistance by pumping trivalent organoarsenicals, such as MAs(III), out of the microbial cell. frontiersin.orgfrontiersin.org
Another key tolerance strategy is enzymatic detoxification. clu-in.org As discussed previously, the methylation of inorganic arsenite by the ArsM enzyme is considered a detoxification mechanism, particularly in aerobic organisms, as it can lead to the formation of less toxic pentavalent species or volatile compounds that can be expelled from the environment. frontiersin.orgacs.orgmdpi.com
Furthermore, microbes can detoxify harmful trivalent organoarsenicals through oxidation or degradation. The ArsH enzyme oxidizes MAs(III) to the less harmful MAs(V). frontiersin.org The ArsI C-As lyase provides another powerful detoxification route by breaking down trivalent organoarsenicals like MAs(III) into inorganic arsenite, which is less toxic and can be managed by other resistance systems like efflux pumps. frontiersin.orgrcsb.org These diverse mechanisms highlight the evolutionary adaptations of microbes to survive in arsenic-contaminated environments. frontiersin.org
Redox Transformations of this compound and its Related Species
Interactions of this compound with Other Arsenic Species in the Environment
In any given environmental compartment, this compound does not exist in isolation. It is part of a complex mixture of inorganic and other organic arsenic species, including arsenate (As(V)), arsenite (As(III)), and monomethylarsonic acid (MMA). nih.govresearchgate.net The relative abundance of these species is determined by a dynamic interplay of biotic and abiotic transformations. nih.govmdpi.com
In soils and sediments, the biogeochemical cycling of arsenic involves continuous methylation, demethylation, and redox reactions. nih.govfrontiersin.org For example, in flooded paddy soils, anoxic conditions favor the reduction of As(V) to As(III), making As(III) more available as a substrate for methylation by anaerobic microbes. mdpi.comoup.com This often leads to an initial accumulation of DMA. researchgate.net Over time, however, demethylating microbes can break down the accumulated DMA, converting it back to MMA and eventually inorganic arsenic. researchgate.net
In aquatic systems, similar interactions occur. Phytoplankton and algae can take up inorganic arsenic and methylate it to MMA and DMA as a detoxification strategy. clu-in.orgwho.int These organic forms are then released into the water, where they can be further transformed by other microbes or be transported and redeposited. who.int The distribution of arsenic species, including the prevalence of DMA, can vary seasonally, often correlating with periods of high microbial and algal growth. nih.govwho.int The co-occurrence and constant transformation between DMA and other arsenic species underscore the complexity of arsenic's environmental chemistry and the central role of microbial communities in its global cycle. frontiersin.orgmdpi.com
Interconversion Dynamics with Monomethylarsenate and Inorganic Arsenic
The transformation of arsenic in the environment is a complex process involving both biological and non-biological reactions. publications.gc.ca In oxic soils, inorganic arsenic can be microbially converted to less toxic organic forms like monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV). researchgate.net Conversely, these methylated forms can also be demethylated back to inorganic arsenic. researchgate.net For instance, studies have shown that both MMA and DMA can be demethylated to arsenate (AsV) under aerobic conditions. nih.gov In one study, 73% of the initial DMA was demethylated to AsV within 70 days. nih.gov The reverse reactions, where MMA is methylated to DMA, are also possible and can be facilitated by certain soil bacteria. researchgate.net
Microorganisms are key players in these transformations. publications.gc.canih.gov For example, some bacteria can methylate MMA to DMA, while others can demethylate both MMA and DMA to arsenate. researchgate.net The Challenger pathway, a proposed mechanism for arsenic biomethylation, involves the alternating reduction of pentavalent arsenic and oxidative methylation of trivalent arsenic. nih.gov However, evidence suggests that this may not be the only pathway for methylation and demethylation. nih.gov The transformation of DMA is also influenced by environmental conditions. Under anaerobic conditions, DMA has been observed to be converted to inorganic As(V) and volatile arsines, although less efficiently than under aerobic conditions. clu-in.org
Formation and Fate of Thioarsenicals from this compound
Under sulfidic conditions, this compound can undergo thiolation to form thioarsenicals, which are compounds where one or more oxygen atoms are replaced by sulfur. researchgate.netusq.edu.au A significant product of this process is dimethylmonothioarsinic acid (DMMTA), a highly toxic metabolite. acs.orgnih.gov The formation of DMMTA from DMAV is a pH-dependent process that occurs in two consecutive first-order reactions when sulfide (B99878) is in excess. acs.orgnih.gov The initial thiolation of DMAV to DMMTAV is faster than the subsequent thiolation to dimethyldithioarsinic acid (DMDTAV), making DMMTAV an intermediate product. acs.orgnih.gov
The rate of this reaction is influenced by pH, with aqueous hydrogen sulfide (H2S) being the primary trigger for the thiolation of DMAV. acs.orgnih.gov The reaction rate significantly decreases at a pH of 8.0. acs.orgnih.gov Strongly acidic conditions can lead to the accumulation of the highly toxic DMMTAV in the early stages of thiolation. acs.orgnih.gov Furthermore, the presence of ferric iron can catalyze the transformation of DMDTAV back to DMMTAV. acs.orgnih.gov The formation of these thioarsenicals is an important consideration in risk assessment for arsenic under sulfidic or sulfate-reducing conditions. acs.orgnih.gov Research has also shown that DMMTA can accumulate in plants exposed to DMA, suggesting in-planta thiolation is a common process in species like rice. speciation.net
Environmental Distribution and Transport Dynamics of this compound
The movement and persistence of this compound in the environment are governed by its interactions with soil and its behavior in aquatic systems.
This compound in Soil Systems
The fate of DMA in terrestrial environments is largely controlled by its adsorption to soil particles and its transformation into other arsenic species.
The adsorption of dimethylarsinic acid (DMAsV) onto soil minerals like goethite and ferrihydrite is significantly influenced by pH. nih.gov DMAsV adsorption is favored at lower pH values, specifically below pH 8 for ferrihydrite and below pH 7 for goethite. nih.gov In comparison to inorganic arsenate (iAsV) and monomethylarsonic acid (MMAsV), DMAsV exhibits lower adsorption on these iron oxides across all studied pH values. nih.gov This is attributed to the increased methyl substitution, which leads to decreased adsorption at low arsenic concentrations and easier release from the iron oxide surface. nih.gov
Phosphate (B84403) is more effective than sulfate (B86663) in desorbing all arsenic compounds, including DMAsV. nih.gov The adsorption characteristics suggest that DMAsV, like iAsV and MMAsV, undergoes specific adsorption on both goethite and ferrihydrite. nih.gov The weaker sorption affinity of DMA, even though it can form inner-sphere bidentate binuclear complexes with goethite, is likely due to the steric and charge effects of the additional methyl group. nih.gov
The transformation and immobilization of DMA vary significantly depending on the soil type. agriculturejournals.cz In a study comparing three different soils (Fluvisols, Chernozems, and Luvisols), the behavior of DMA differed markedly. agriculturejournals.cz Fluvisols showed the lowest immobilization of arsenic, with about 98% remaining as DMA after two years. agriculturejournals.cz In contrast, Luvisols and Chernozems exhibited higher immobilization, with a significant portion of DMA being converted back to inorganic As(V) – 31% in Luvisols and 78% in Chernozems. agriculturejournals.cz
Soil properties such as texture, pH, and the content of iron and aluminum oxides play a crucial role in these transformations. researchgate.netnih.gov For example, the sorption of MMA and DMA in ultisol soils has been correlated with the clay fraction and Fe-oxyhydroxide content. nih.gov Aerobic conditions generally promote the demethylation of DMA to As(V), which is then rapidly sorbed to the soil. nih.gov Conversely, anaerobic conditions can lead to either methylation or demethylation. nih.gov In some organic soils, drought conditions can lead to the elimination of DMA from the porewater, and its release can be suppressed for an extended period after rewetting. uni-muenster.de
Table 1: Transformation of this compound (DMA) in Different Soil Types After Two Years This table illustrates the percentage of arsenic found as DMA and inorganic As(V) in three different soil types two years after the application of DMA.
| Soil Type | % Arsenic as DMA | % Arsenic as Inorganic As(V) |
| Fluvisols | ~98% | Not specified |
| Luvisols | Not specified | 31% |
| Chernozems | Not specified | 78% |
| Data sourced from a study on radish grown in soils treated with dimethylarsinic acid. agriculturejournals.cz |
Adsorption and Desorption Characteristics of this compound in Soil
This compound in Aquatic Systems (Freshwater and Marine Environments)
In aquatic environments, DMA is a common organic arsenic species, with its concentration and fate influenced by biological activity and environmental factors. mdpi.com In freshwater systems with high productivity, the concentrations of DMA and MMA can be similar to that of inorganic arsenic. mdpi.com The presence of these methylated forms increases with microbial activity in the water. mdpi.com Freshwater algae are known to take up inorganic arsenic and can produce methylated arsenic compounds. mdpi.com
In marine environments, DMA concentrations can reach a maximum in early summer, often coinciding with lower levels of inorganic arsenate (AsV). mdpi.com The biological transformation of arsenic in marine water is also regulated by phosphate concentrations; low phosphate levels can facilitate the bioaccumulation and subsequent methylation of AsV by marine organisms as a detoxification mechanism. mdpi.com While freshwater zooplankton primarily contain inorganic arsenicals and MMA, marine zooplankton can have a wider variety of arsenic forms, including DMA. mdpi.com
Table 2: Comparison of Arsenic Speciation in Freshwater and Marine Environments This table provides a general comparison of the dominant arsenic species found in freshwater and marine ecosystems.
| Environment | Dominant Arsenic Species | Key Influencing Factors |
| Freshwater | Inorganic Arsenic (AsIII, AsV), Monomethylarsenate (MMA), this compound (DMA) | Microbial activity, Productivity |
| Marine | Inorganic Arsenate (AsV), Monomethylarsenate (MMA), this compound (DMA), Arsenobetaine (B179536), Arsenocholine | Temperature, Phosphate concentration, Salinity |
| Information compiled from reviews on arsenic in aquatic environments. mdpi.com |
Atmospheric Presence and Transport of this compound
This compound (DMA), an organoarsenic compound, is a known constituent of atmospheric particulate matter. e3s-conferences.org Its presence in the atmosphere is a result of both natural and anthropogenic processes. Natural sources include the volatilization of organoarsenic compounds from soil and water, often mediated by microbial activity, and emissions from forest fires and sea spray. e3s-conferences.org Anthropogenic activities such as the combustion of fossil fuels and the use of certain pesticides also contribute to its atmospheric load. e3s-conferences.org Once in the atmosphere, DMA is predominantly found adsorbed onto particulate matter and exists as a methylated organoarsenical alongside other species like methylarsonate (B1206947) (MA) and trimethylarsine oxide (TMAO). nih.gov
Occurrence of this compound in Atmospheric Particulate Matter
This compound is regularly detected in atmospheric particulate matter (PM) in various environments, from urban to remote areas. nih.govnih.gov Studies have confirmed its presence in different size fractions of particulate matter, including PM10, PM2.5, and even in nanoparticles with aerodynamic diameters down to 15 nm. nih.govresearchgate.net
In a comprehensive study conducted in an urban area in Southeastern Austria, DMA was detected in all 325 analyzed PM10 samples over the course of a year. acs.org While inorganic arsenate was the dominant arsenic species, DMA, along with other methylated forms, constituted a significant portion of the total water and hydrogen peroxide extractable arsenic. acs.org Specifically, DMA accounted for an average of 2.6% ± 2.2% of the total extracted arsenic species. acs.org Other research in a semi-rural area also identified DMA as one of the key methylated arsenic species present in atmospheric particles. nih.gov
The concentrations of DMA in atmospheric particulate matter can vary. For instance, in the Austrian urban study, the half-year mean concentrations of another organoarsenical, TMAO, were 14 ± 12 and 19 ± 12 pg As m⁻³ for summer and winter, respectively, indicating the range of concentrations for these types of compounds. researchgate.net Research in two different locations in Argentina, one urban and one industrial, found that methylated arsenicals like DMA occur as background chemicals in the atmosphere. researchgate.net
Table 1: Percentage Contribution of Arsenic Species in PM10 in an Urban Area This table is interactive. Click on the headers to sort the data.
| Arsenic Species | Mean Percentage of Total Extractable Arsenic (%) | Standard Deviation (%) |
|---|---|---|
| Inorganic Arsenic (as AsV) | 89.1 | 6.9 |
| Trimethylarsine oxide (TMAO) | 7.9 | 5.5 |
| This compound (DMA) | 2.6 | 2.2 |
| Methylarsonate (MA) | 0.4 | 0.2 |
Source: Adapted from Tanda et al., 2020. acs.org
Seasonal Variation in Atmospheric this compound Concentrations
The seasonal behavior of atmospheric this compound concentrations has been a subject of scientific investigation, with some studies indicating clear trends while others report a lack of significant seasonal impact.
A study in an urban environment in Austria identified a distinct seasonal trend for DMA, which was not observed for other methylated arsenic species like methylarsonate (MA) and trimethylarsine oxide (TMAO). acs.orgnih.gov In contrast, another study reported no clear seasonal changes for MA and DMA, but found that TMAO concentrations were higher during the colder months. nih.gov Early research in Japan suggested that the formation of organoarsenicals like DMA was dependent on temperature and humidity, implying a seasonal pattern linked to biomethylation processes. researchgate.net
Conversely, a study analyzing PM10 samples from two geographically different locations in Argentina (an urban area with a temperate climate in winter and an industrial area with an arid climate in summer) concluded that methylated arsenicals, including DMA, occur as background chemicals without a significant seasonal impact. nih.govresearchgate.net This suggests that local and regional factors may play a significant role in the seasonal dynamics of atmospheric DMA.
In the Austrian study, while inorganic arsenic concentrations were nearly twice as high in the winter half-year compared to the summer, higher concentrations of all organoarsenicals, including DMA, were observed during the summer. nih.govacs.org This summertime increase in organoarsenicals is thought to be linked to biological methylation processes. researchgate.net
Table 2: Seasonal Mean Concentrations of Inorganic Arsenic in PM10 This table is interactive. Click on the headers to sort the data.
| Season | Mean Inorganic Arsenic Concentration (pg As m⁻³) | Standard Deviation (pg As m⁻³) |
|---|---|---|
| Summer Half-Year 2017 | 163 | 133 |
| Winter Half-Year 2017/18 | 308 | 328 |
Source: Adapted from Tanda et al., 2020. nih.govacs.org
Size-Resolved Distribution of this compound in Atmospheric Particles
The distribution of this compound across different particle sizes is crucial for understanding its transport and potential impacts. Research has shown that methylated arsenic species, including DMA, can be found in a wide range of particle sizes, from 15 nanometers to 10 micrometers. nih.gov
A detailed investigation in an urban Austrian setting revealed that during the summer, organoarsenicals, including DMA, can constitute up to 35% of the total water and hydrogen peroxide extractable arsenic in particles with aerodynamic diameters smaller than 1 micrometer. acs.orgnih.gov Specifically, in particles smaller than 0.25 micrometers, the contribution of methylated species to the total arsenic concentration was found to be substantial. nih.gov
During the summer, higher concentrations of all organoarsenicals were found across the measured size fractions compared to winter. nih.gov This finding highlights the importance of biomethylation in contributing to the presence of compounds like DMA in fine atmospheric particles, particularly during warmer months. acs.orgresearchgate.net In contrast, total inorganic arsenic was the dominant species in all size fractions throughout the year, with higher concentrations observed during the winter, likely due to increased anthropogenic emissions from sources like household heating. nih.govacs.org
Table 3: Contribution of Organoarsenicals to Total Arsenic in Fine Particles during Summer This table is interactive. Click on the headers to sort the data.
| Particle Size | Maximum Percentage of Total Arsenic as Organoarsenicals (%) |
|---|---|
| < 1 µm | 35 |
| < 0.25 µm | Substantial Contribution |
Dimethyl Arsenate Interactions Within Biological Systems Non Human Specific
Plant Uptake, Translocation, and Accumulation of Dimethyl Arsenate
The journey of this compound from the soil into and throughout a plant is a multifaceted process governed by the plant's physiological and genetic makeup, as well as environmental conditions.
The rate at which plants absorb this compound from the soil varies significantly among different species and is generally slower than the uptake of inorganic arsenic forms like arsenite and arsenate. thepharmajournal.commdpi.com Research has shown that the uptake of organic arsenic species, including DMA, tends to decrease as the number of methyl groups in the compound increases. ijplantenviro.com For instance, studies on rice have demonstrated limited uptake of dimethylarsinic acid. nih.gov In hydroponic experiments with maize, the uptake of DMA was observed, though the rate was lower compared to inorganic arsenic. publish.csiro.au Similarly, in two Spartina species, the order of uptake was found to be arsenite > arsenate ≈ monomethylarsonic acid (MMA) > DMA. nih.gov However, another study on rice reported the uptake order as arsenite > MMA > arsenate > DMA. nih.gov The uptake of DMA is also influenced by the plant's ability to absorb it through its roots. mdpi.com
Table 1: Comparative Uptake Order of Arsenic Species in Different Plants
| Plant Species | Uptake Order |
|---|---|
| Spartina spp. | As(III) > As(V) ≈ MMA(V) > DMA(V) |
| Rice (Oryza sativa) | As(III) > MMA(V) > As(V) > DMA(V) |
| General Trend | As(III) > As(V) > DMA > MMA |
Note: As(III) = Arsenite, As(V) = Arsenate, MMA(V) = Monomethylarsonic acid, DMA(V) = Dimethylarsinic acid. The general trend is based on multiple studies and may vary depending on specific plant varieties and environmental conditions.
Once absorbed by the roots, this compound exhibits high mobility within the plant, readily moving from the roots to the shoots. mdpi.comacs.org This efficient translocation is a key characteristic that distinguishes DMA from inorganic arsenic species. ijplantenviro.compublish.csiro.au Studies have shown that DMA is transported through both the xylem and phloem. thepharmajournal.compublish.csiro.au In a hydroponic experiment with 46 maize species, the transport of DMA from root to shoot was found to be approximately 10 and 3 times greater than that of MMA and arsenate, respectively. nih.gov The peptide transporter OsPTR7 has been identified as playing a crucial role in the long-distance translocation of DMA in rice, facilitating its movement into the xylem and subsequently to the shoot cells. nih.gov The lack of DMA-phytochelatin conjugate formation is another factor that contributes to its ready transport between roots and shoots. mdpi.com
The transport of this compound across plant cell membranes is mediated by specific proteins, primarily aquaporins.
Aquaporins, particularly those from the Nodulin 26-like Intrinsic Protein (NIP) subfamily, play a significant role in the uptake of DMA into plant roots. nih.gov The rice aquaporin OsLsi1 (NIP2;1), which is also a silicon transporter, has been identified as a key transporter for both MMA and DMA. ijplantenviro.commdpi.comnih.gov The uptake of these methylated arsenic species through OsLsi1 is pH-dependent. nih.gov In a mutant rice line lacking OsLsi1, the uptake of MMA and DMA was reduced by 80% and 49%, respectively, compared to wild-type plants. mdpi.com This indicates that aquaporins are a primary pathway for the entry of uncharged, protonated forms of methylated arsenic species into root cells. ijplantenviro.comannualreviews.org In addition to aquaporins, the peptide transporter OsPTR7 is involved in the long-distance transport of DMA within the plant. nih.gov
This compound can be more toxic to some plants than inorganic arsenic forms. nih.gov For example, studies on wheat have shown that DMA significantly reduces germination rates and grain yields compared to arsenate. nih.gov The phytotoxicity of DMA is linked to its high mobility and accumulation in sensitive plant tissues, such as the shoots. publish.csiro.au Unlike inorganic arsenic, which can be detoxified by complexation with phytochelatins, DMA does not appear to be detoxified through this pathway. acs.org The accumulation of DMA in shoots can lead to oxidative stress, as evidenced by lipid peroxidation. publish.csiro.au In Arabidopsis thaliana, exposure to dimethylmonothioarsenate (DMMTA), a related organic arsenic compound, resulted in stronger growth inhibition than arsenite, along with anthocyanin accumulation and decreased chlorophyll (B73375) and carotenoid levels in the shoots. acs.org The toxic effects of arsenic, in general, include interference with metabolic processes, production of reactive oxygen species, and damage to cellular components. nih.govfrontiersin.org
In Planta Speciation and Transformation of this compound (e.g., Thiolation)
Recent research has illuminated the complex transformations that this compound (DMA) undergoes within plant tissues, particularly the process of thiolation. Thiolation involves the substitution of one or more oxygen atoms in an arsenical compound with sulfur. In rice plants (Oryza sativa), the formation of dimethylmonothioarsenate (DMMTA) from DMA has been observed, indicating that this transformation can occur in planta. nih.govuni-bayreuth.de Studies have shown that when rice plants are exposed to DMA, a significant portion can be converted to DMMTA. nih.govspeciation.net For instance, in experiments where rice was exposed to DMA during the grain filling stage, the arsenic in the grains was found to be composed of approximately 86-88% DMA and 7-10% DMMTA. uni-bayreuth.de This suggests an in planta equilibrium between thiolation and its reverse reaction, dethiolation.
It has also been observed that the mobility of DMMTA within rice plants may be greater than that of DMA. When plants were exposed to DMMTA, the total arsenic content in the leaves and grains was twofold higher than in plants exposed to DMA. speciation.net This highlights the importance of understanding the dynamics of both DMA and its thiolated derivatives in agricultural systems.
Microbial Ecology and this compound Transformations
Microorganisms play a pivotal role in the biogeochemical cycling of arsenic, including the transformation of this compound. These microbial activities can significantly influence the form, mobility, and toxicity of arsenic in the environment.
Diversity of this compound-Transforming Microbial Strains and Communities
A wide array of microorganisms, including bacteria, archaea, and fungi, are capable of transforming DMA. frontiersin.orgnih.gov These microbes are found in diverse environments such as soil, sediments, and aquatic systems. clu-in.orgnih.gov For instance, in paddy soils, a positive correlation has been observed between the abundance of arsenic biotransforming microbes and the concentration of arsenic. hep.com.cn
The table below provides examples of microbial strains and communities involved in this compound transformations.
| Microbial Group/Species | Environment | Transformation Observed | Reference(s) |
| Burkholderia species | Simulated golf course soil | Reduction of MAs(V) to MAs(III) | nih.gov |
| Streptomyces species | Simulated golf course soil | Demethylation of MAs(III) to As(III) | nih.gov |
| Paenibacillus sp. strain 13943 | Marine mussel (Mytilus edulis) | Degradation of arsenobetaine (B179536) to dimethylarsinate (B1200466) | nih.govresearchgate.net |
| Pseudomonas sp. strain 13944 | Marine mussel (Mytilus edulis) | Degradation of arsenobetaine to dimethylarsinate | nih.govresearchgate.net |
| Shewanella putrefaciens | Environmental microbe | Thiolation of DMAs(V) to DMMTAs(V) | nih.gov |
| Methylotrophic methanogens | Paddy soil | Demethylation of DMAs(V) | researchgate.net |
| Various bacterial isolates | Lake Kibagata, Japan | Degradation of DMAA to inorganic arsenic | tandfonline.com |
Enzymatic Systems and Genes Governing Microbial this compound Transformations
The microbial transformation of this compound is mediated by specific enzymes encoded by a suite of arsenic-related genes. The arsM gene, which codes for the As(III) S-adenosylmethionine (SAM) methyltransferase, is central to arsenic methylation. frontiersin.orgmdpi.compeerj.com This enzyme catalyzes the transfer of methyl groups from SAM to arsenite, leading to the formation of methylated arsenicals, including DMA. mdpi.comnih.gov The ArsM enzyme can convert arsenite into various methylated forms, such as monomethylarsonous acid (MMA(III)), dimethylarsinous acid (DMA(III)), and ultimately trimethylarsine (B50810) (TMA). mdpi.com The process is considered a detoxification mechanism in many microbes. nih.gov
Conversely, the demethylation of methylated arsenicals is carried out by enzymes like the C-As lyase, encoded by the arsI gene. frontiersin.orgpnas.org ArsI is an Fe(II)-dependent dioxygenase that cleaves the carbon-arsenic bond in trivalent methylated arsenicals like MAs(III), converting them back to the less toxic inorganic arsenite. frontiersin.orgnih.gov Other genes involved in organoarsenical transformations include arsH, which encodes an organoarsenical oxidase, and arsP, which codes for a transporter that expels methylated arsenicals from the cell. nih.govfrontiersin.orgfrontiersin.org
The table below summarizes key enzymes and genes involved in microbial transformations of this compound and related compounds.
| Enzyme/Gene | Function | Microbial Source Examples | Reference(s) |
| ArsM (arsM gene) | As(III) S-adenosylmethionine methyltransferase; catalyzes methylation of arsenite to form MMA, DMA, and TMA. | Rhodopseudomonas palustris, Bacillus sp. CX-1 | frontiersin.orgnih.govmdpi.com |
| ArsI (arsI gene) | C-As lyase; cleaves the carbon-arsenic bond in trivalent methylated arsenicals (e.g., MAs(III)). | Bacillus sp. MD1 | frontiersin.orgpnas.orgnih.gov |
| ArsH (arsH gene) | Organoarsenical oxidase; oxidizes trivalent organoarsenicals to their less toxic pentavalent forms. | Found in various bacteria. | nih.govfrontiersin.orgfrontiersin.org |
| ArsP (arsP gene) | Organoarsenical efflux transporter; expels methylated arsenicals from the cell. | Found in various bacteria. | nih.govfrontiersin.orgfrontiersin.org |
| ArsC (arsC gene) | Arsenate reductase; reduces arsenate to arsenite, the substrate for ArsM. | Found widely in bacteria. | peerj.comnih.govoup.com |
Microbial Degradation of Organoarsenic Compounds to this compound (e.g., Arsenobetaine)
Arsenobetaine, a common organoarsenic compound found in marine animals, can be microbially degraded to dimethylarsinate. nih.govresearchgate.net This transformation has been observed in mixed microbial cultures from marine mussels and in pure cultures of specific bacterial isolates. nih.gov The degradation pathway can involve the initial cleavage of a methyl-arsenic bond to form dimethylarsinoylacetate, which is then further cleaved at the carboxymethyl-arsenic bond to produce dimethylarsinate. nih.govresearchgate.net
Studies with Paenibacillus sp. and Pseudomonas sp. have shown that this degradation can be biphasic, with dimethylarsinoylacetate accumulating during the growth phase and its subsequent conversion to dimethylarsinate occurring during a carbon-limited stationary phase. nih.gov Some microbial communities can also degrade arsenobetaine through a pathway involving the formation of trimethylarsine oxide, which is then demethylated to dimethylarsinate and subsequently to methylarsonate (B1206947). nih.govtaylorandfrancis.com
Environmental Factors Modulating Microbial this compound Biotransformation
Several environmental factors can influence the rate and extent of microbial biotransformation of this compound. These include:
Redox Potential: Anaerobic conditions generally favor the methylation of arsenic. mdpi.com In flooded soils and sediments, the lower redox potential can enhance the activity of anaerobic arsenic-methylating microbes, leading to higher concentrations of methylated arsenic species compared to aerobic conditions. mdpi.com Conversely, the degradation of DMA to inorganic arsenic in some aquatic environments has been observed to occur primarily under anaerobic and dark conditions. nih.gov
Temperature: Water temperature can be a key factor controlling DMA biodegradation activities. In lake water samples, DMA degradation was significantly faster at higher temperatures (30°C) compared to lower temperatures (4°C). nih.gov
Arsenic Concentration: The concentration of arsenic in the environment can influence the abundance of arsenic-transforming microbes. hep.com.cn A positive correlation has been found between the abundance of the arsM gene and the concentration of methylated arsenic in paddy soil solutions. hep.com.cn
Organic Matter: The presence of organic matter can impact microbial activity and, consequently, arsenic transformations.
pH: The pH of the environment can affect the chemical speciation of arsenic and the activity of microbial enzymes. For example, the thiolation of DMA is pH-dependent. acs.org
This compound Interactions with Other Non-Human Biological Entities (e.g., Algae)
Algae, particularly marine phytoplankton, play a significant role in the biogeochemical cycling of arsenic and can directly interact with and transform this compound. Phytoplankton can accumulate inorganic arsenic from seawater and methylate it to produce organoarsenic compounds, including DMA, as a detoxification mechanism. clu-in.orgresearchgate.netnih.gov This process contributes to the presence of methylated arsenic species in the marine environment. nih.govresearchgate.net
Different groups of algae may produce different proportions of arsenic species. For instance, heterokontophyte algae more commonly produce DMA, while chlorophyte species often have higher concentrations of inorganic arsenate in their water-soluble fractions. acs.org Some unicellular algae also produce dimethylarsenoethanol (DMAE), a metabolite that can be further transformed in the marine food web. acs.orgresearchgate.net
While algae produce DMA, they can also be affected by it, although it is generally less toxic to them than inorganic forms of arsenic. researchgate.net The production of DMA by phytoplankton and its subsequent release into the water column makes it available for other marine organisms, including heterotrophic bacterioplankton which can further metabolize it. nih.govasm.org This creates a complex cycle where arsenic is shuttled between different trophic levels and transformed between various chemical forms.
Advanced Analytical Methodologies for Dimethyl Arsenate Speciation
Chromatographic Separation Techniques for Dimethyl Arsenate Species
Chromatography is the principal analytical technique for separating different chemical forms of arsenic from a single sample. The choice between liquid or gas chromatography depends on the volatility and thermal stability of the arsenic compounds or their derivatives.
HPLC is the most widely used separation technique for arsenic speciation, including the analysis of DMA. jfda-online.comrhhz.net Its versatility allows for various separation modes, each with distinct advantages for handling the ionic nature of arsenic compounds. nih.gov
Anion exchange chromatography (AEC) is a powerful and frequently employed method for separating anionic arsenic species like DMA, arsenate (As(V)), and monomethylarsonic acid (MMA). rsc.orgrsc.org This technique utilizes a stationary phase with positively charged functional groups that interact with and retain negatively charged analytes. The separation is typically achieved by eluting the analytes with a mobile phase containing competing anions, often in a gradient, which displaces the arsenic species from the stationary phase based on their charge and size. nih.govpsu.edu
The Hamilton PRP-X100 column is a commonly used strong anion exchange (SAX) column for this purpose. jfda-online.comscielo.br Separation is often achieved using mobile phases such as ammonium (B1175870) phosphate (B84403) or ammonium carbonate buffers. scielo.brwur.nlingeniatrics.comoup.com The pH of the mobile phase is a critical parameter; for instance, at a pH of 6.0, As(III), As(V), MMA, and DMA can be effectively separated in under 10 minutes using a phosphate buffer. nih.gov At a higher pH of 10.3, a carbonate buffer can separate DMA and other anionic species from cationic arsenic compounds. rsc.orgrsc.org The retention behavior can be reversed on some columns; for example, on an Ion-120 column, As(III) elutes later than DMA, which is the opposite of what is observed on a PRP-X100 column. psu.edu
Reversed-phase ion-pair chromatography (RP-IPC) offers an alternative to AEC for separating ionic arsenic species like DMA on ubiquitous C18 columns. rsc.org This technique involves adding an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic part, which interacts with the non-polar stationary phase, and an ionic part, which forms an ion pair with the charged analyte. This allows for the retention and separation of otherwise unretained ionic species on a reversed-phase column.
Tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or tetrabutylammonium phosphate are commonly used ion-pairing reagents for the separation of anionic arsenic species. rsc.orgoup.comnih.gov The concentration of the ion-pairing reagent and the pH of the mobile phase are crucial for achieving optimal separation. rsc.orgnih.gov For example, a mobile phase containing 5 mM TBAH at a pH of 6.0 can separate DMA, arsenite, monomethylarsonic acid, and arsenate in under two minutes. rsc.org Trifluoroacetic acid (TFA) has also been used as an ion-pairing agent in a water-methanol mobile phase for separating DMA and other arsenic compounds. rsc.org While effective, RP-IPC can be challenging as some ion-pairing reagents can cause ion suppression in mass spectrometry detectors. ingeniatrics.com
To overcome the limitations of traditional stationary phases, novel materials are being explored for arsenic speciation. Porous graphitic carbon (PGC) is one such material that offers unique separation mechanisms. thermofisher.comsigmaaldrich.com PGC can separate compounds based on a combination of dispersive interactions and charge-induced interactions with its polarizable surface. thermofisher.com This allows it to retain highly polar compounds, like arsenic species, under both reversed-phase and normal-phase conditions. sigmaaldrich.com An efficient separation of DMA, As(III), MMA, and As(V) has been achieved on a PGC column within 10 minutes. researchgate.net
Hydrophilic interaction liquid chromatography (HILIC) is another technique suitable for separating polar analytes. thermofisher.comfrontiersin.org In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile) containing a small amount of aqueous buffer. thermofisher.com Analytes partition into a water-enriched layer on the surface of the stationary phase, allowing for separation based on hydrophilicity. thermofisher.comfrontiersin.org HILIC has been shown to be a complementary technique to PGC for validating the detection of certain compounds. researchgate.net
Gas chromatography is a powerful separation technique that requires analytes to be volatile and thermally stable. Since arsenic species like DMA are non-volatile, a derivatization step is necessary to convert them into forms suitable for GC analysis. rhhz.netjst.go.jp This typically involves reacting the arsenic species with a reagent to create a volatile derivative.
Common derivatization reagents include various thiols, such as thioglycolic acid methyl ester (TGM) and 2,3-dimercapto-1-propanol (BAL). rhhz.netjst.go.jp After derivatization, the volatile arsenic compounds are separated on a capillary column and detected. rhhz.netjst.go.jp For example, DMA, MMA, and inorganic arsenic can be derivatized with thioglycolic acid ethyl ester (TGE), separated on an Rtx-5 capillary column, and detected by a flame ionization detector (FID). rhhz.net GC-based methods, especially when coupled with mass spectrometry, offer high sensitivity and analytical speed. plos.org However, the derivatization step can be complex, and some derivatives may show poor stability or incomplete reactions, particularly for inorganic arsenic. jst.go.jpplos.org
High-Performance Liquid Chromatography (HPLC) Applications
Reversed-Phase Ion-Pair Chromatography for this compound Separation
Hyphenated Detection Systems for this compound Quantification
To achieve the low detection limits and high selectivity required for arsenic speciation, chromatographic systems are coupled with highly sensitive detectors in what are known as "hyphenated techniques". rsc.orgmdpi.com
The most powerful and commonly used hyphenated technique for arsenic speciation is HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). jfda-online.comscielo.brnih.gov ICP-MS serves as an element-specific detector that can measure arsenic at extremely low concentrations (parts-per-billion or even parts-per-trillion levels), with a wide dynamic range and high selectivity. scielo.brrsc.org The HPLC separates the different arsenic species, which are then introduced into the ICP-MS for quantification. nih.gov This combination allows for the reliable identification and quantification of DMA and other arsenic species in complex matrices like food, water, and biological samples. jfda-online.comwur.nlnih.govresearchgate.net
Other hyphenated systems used for arsenic speciation include HPLC coupled with hydride generation atomic absorption spectrometry (HPLC-HG-AAS) or atomic fluorescence spectrometry (HPLC-HG-AFS). nih.govrsc.orgpsu.edu In these systems, the separated arsenic species are converted to volatile hydrides before being introduced to the atomic spectrometer for detection. Gas chromatography is also frequently coupled with mass spectrometry (GC-MS) or ICP-MS (GC-ICP-MS) for the analysis of volatile arsenic derivatives. plos.orgnih.govresearchgate.net These hyphenated systems provide the robust and sensitive analytical power necessary for the advanced study of this compound. mdpi.comnih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupling
The coupling of separation techniques with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used approach for arsenic speciation analysis. thermofisher.comscielo.br This hyphenated technique offers exceptional sensitivity, allowing for the detection of DMA and other arsenic species at trace and ultra-trace levels. thermofisher.comthermofisher.com
High-Performance Liquid Chromatography (HPLC) is the most common separation technique paired with ICP-MS for arsenic speciation. thermofisher.comscielo.brthermofisher.comwur.nl This combination, known as HPLC-ICP-MS, allows for the efficient separation of various arsenic compounds, including DMA, based on their chemical properties. thermofisher.comscielo.brwur.nl Anion-exchange chromatography is frequently employed for the separation of arsenite, arsenate, monomethylarsonic acid (MMA), and DMA. nih.gov For instance, a Hamilton PRP-X100 anion-exchange column can be used to separate these species. wur.nlcpu.edu.cn The separated species are then introduced into the ICP-MS for elemental detection of arsenic. thermofisher.com Sector field ICP-MS, when coupled with HPLC, provides even lower detection limits, reaching the pg/g (parts-per-trillion) range. thermofisher.com
Another separation technique that can be coupled with ICP-MS is Capillary Electrophoresis (CE). CE-ICP-MS is also a recognized method for speciation analysis, offering an alternative to HPLC for separating arsenic compounds. thermofisher.com
The primary advantage of ICP-MS detection is its high sensitivity and specificity for arsenic, regardless of its chemical form. thermofisher.com However, a potential challenge in ICP-MS analysis is the presence of polyatomic interferences, such as the argon chloride ion (⁴⁰Ar³⁵Cl⁺), which has the same mass-to-charge ratio as arsenic (⁷⁵As). nemi.gov To overcome this, tandem mass spectrometry (ICP-MS/MS) can be utilized. In this setup, the initial quadrupole isolates mass 75, which is then passed to a reaction cell where arsenic reacts with oxygen to form arsenic oxide (AsO⁺) at mass 91. The second quadrupole then isolates mass 91, effectively removing the original interference. nemi.gov High-mass resolution is another definitive method to identify and avoid interferences. thermofisher.com
| Parameter | HPLC-ICP-MS |
| Separation Principle | High-Performance Liquid Chromatography (e.g., anion-exchange) |
| Detection Principle | Inductively Coupled Plasma Mass Spectrometry |
| Common Analytes | Arsenite (As(III)), Arsenate (As(V)), Monomethylarsonic acid (MMA), this compound (DMA), Arsenobetaine (B179536) (AsB) thermofisher.comwur.nlnih.gov |
| Strengths | High sensitivity, high selectivity, wide dynamic range, suitable for automated analysis. thermofisher.comscielo.brthermofisher.com |
| Challenges | Potential for polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺). nemi.gov |
| Mitigation of Challenges | Use of tandem mass spectrometry (ICP-MS/MS) or high-resolution ICP-MS. thermofisher.comnemi.gov |
Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) Coupling
Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) is another sensitive and cost-effective detection method used for arsenic speciation. This technique is often coupled with HPLC to separate different arsenic species prior to detection. nih.govresearchgate.netrsc.orgscielo.br
In HPLC-HG-AFS, the eluent from the HPLC column, containing the separated arsenic species, is mixed with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), and an acid, such as hydrochloric acid (HCl). scielo.br This process converts arsenic compounds that can form volatile hydrides, like arsenite, arsenate, MMA, and DMA, into their corresponding gaseous arsines (e.g., arsine, methylarsine, dimethylarsine). scielo.br These volatile hydrides are then swept into an atomizer where they are decomposed, and the resulting arsenic atoms are excited by a light source. The subsequent fluorescence emitted by the excited arsenic atoms is measured, providing a quantitative determination of the arsenic concentration. iaea.org
A key advantage of HG-AFS is its high selectivity and sensitivity, with detection limits often comparable to more expensive techniques. scielo.brresearchgate.net The hydride generation step effectively separates the arsenic from the sample matrix, minimizing potential interferences during detection. scielo.br However, a limitation of this technique is that not all arsenic compounds, such as arsenobetaine and arsenocholine, form volatile hydrides under standard conditions. iaea.org To analyze these non-hydride-forming species, an additional on-line decomposition step, such as microwave or UV irradiation, is required to break them down into forms that can be converted to arsines. iaea.orgacs.org
| Parameter | HPLC-HG-AFS |
| Separation Principle | High-Performance Liquid Chromatography (e.g., anion-exchange) |
| Detection Principle | Hydride Generation Atomic Fluorescence Spectrometry |
| Common Analytes | Arsenite (As(III)), Arsenate (As(V)), Monomethylarsonic acid (MMA), this compound (DMA) nih.govresearchgate.netrsc.orgscielo.br |
| Strengths | High sensitivity, high selectivity, lower cost compared to ICP-MS. nih.govscielo.brresearchgate.net |
| Challenges | Not all arsenic species form volatile hydrides (e.g., arsenobetaine). iaea.org |
| Mitigation of Challenges | On-line decomposition (e.g., microwave, UV) for non-hydride forming species. iaea.orgacs.org |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) Coupling
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) can also be coupled with separation techniques like HPLC for the speciation of arsenic, including DMA. researchgate.netup.ac.za While generally less sensitive than ICP-MS, modern ICP-OES instruments, particularly those with axial viewing, can provide reliable and sensitive measurements for arsenic speciation. researchgate.netthermofisher.com
The principle of HPLC-ICP-OES is similar to that of HPLC-ICP-MS, where HPLC separates the arsenic species before they are introduced into the plasma for detection. researchgate.net In the plasma, the arsenic atoms are excited to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths, which is then measured by the spectrometer.
The sensitivity of ICP-OES for arsenic can be enhanced by using a hydride generation system, similar to that used with AFS. thermofisher.com This increases the efficiency of sample introduction into the plasma and can lower the detection limits. iaea.org Research has shown that HPLC-ICP-OES is a reliable technique for arsenic speciation when very low detection limits are not the primary requirement. researchgate.net For instance, detection limits for arsenite and arsenate have been reported in the range of tens of micrograms per liter (µg/L). researchgate.net
| Parameter | HPLC-ICP-OES |
| Separation Principle | High-Performance Liquid Chromatography (e.g., ion-exchange) |
| Detection Principle | Inductively Coupled Plasma Optical Emission Spectrometry |
| Common Analytes | Arsenite (As(III)), Arsenate (As(V)), Monomethylarsonic acid (MMA), this compound (DMA) researchgate.netup.ac.za |
| Strengths | Reliable and sensitive, especially with axial viewing. researchgate.net |
| Challenges | Generally less sensitive than ICP-MS. thermofisher.com |
| Mitigation of Challenges | Use of hydride generation to enhance sensitivity. iaea.orgthermofisher.com |
Mass Spectrometry (MS) for Characterization of this compound Derivatives
While ICP-MS is an elemental mass spectrometry technique, molecular mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are also employed for the characterization of DMA, often after a derivatization step. nih.govnih.govplos.org Derivatization is necessary to convert the non-volatile and polar DMA into a volatile and thermally stable compound suitable for GC analysis. nih.govplos.org
Various derivatizing agents, such as thioglycolates (e.g., methylthioglycolate, ethylthioglycolate) and dithiols (e.g., 2,3-dimercaptopropanol), have been used to create volatile derivatives of DMA. nih.govplos.orgplos.org These derivatives can then be separated by GC and identified and quantified by MS. nih.govplos.org For example, ethylthioglycolate has been shown to be an efficient derivatizing agent for the conversion of DMA. nih.gov The resulting derivatives are characterized by their mass spectra, which provides structural information for identification. nih.gov
LC-MS/MS has also been utilized for the analysis of arsenic compounds after derivatization. nih.gov One study used 2,3-dimercaptopropanol (BAL) to derivatize arsenic compounds, including DMA, before analysis by LC-MS/MS. nih.gov It was noted that BAL could reduce pentavalent arsenic species to a trivalent state. nih.gov
| Technique | Derivatization Agent | Analytes | Key Findings |
| GC-MS | Ethylthioglycolate | DMA, MMA | Efficient conversion of DMA and MMA into volatile derivatives. nih.gov |
| GC-MS | 2,3-dimercapto-1-propanol (BAL) | iAs, MMA | Optimal derivatization at 40°C for 30 minutes. plos.orgplos.org |
| LC-MS/MS | 2,3-dimercapto-1-propanol (BAL) | As(V), As(III), MMA, DMA | BAL can reduce pentavalent arsenic species. nih.gov |
Sample Preparation and Extraction Protocols for this compound Speciation
The accurate speciation of this compound (DMA) in various matrices requires efficient and species-preserving extraction methods. The choice of extraction protocol is highly dependent on the nature of the sample matrix, whether environmental or biological.
Extraction from Environmental Matrices (Water, Soil, Sediments)
Water Samples: For the analysis of DMA in water, various solid-phase extraction (SPE) methods have been developed to preconcentrate and separate arsenic species. scientific.netresearchgate.netnih.govnih.gov These methods utilize different sorbent materials to selectively retain arsenic compounds based on their chemical properties. For instance, strong cation exchange cartridges can be used to retain DMA, which can then be eluted with hydrochloric acid. researchgate.netnih.gov In contrast, strong anion exchange cartridges can retain arsenate and MMA, while arsenite may not be retained. researchgate.net One method for on-site speciation of dissolved arsenic species, including DMA, involves a set of three ion-exchange cartridges to selectively retain and then elute the different species. nih.gov Another approach for inorganic arsenic speciation in water uses multiwalled carbon nanotubes as an SPE adsorbent. scientific.net
Soil and Sediment Samples: Extracting arsenic species from solid matrices like soil and sediment is more complex due to the strong binding of arsenic to mineral components. analytik-jena.com A variety of extractants have been investigated, including water, methanol (B129727), and various acids and buffer solutions. analytik-jena.comagriculturejournals.cz "Soft" extraction methods are often preferred to minimize the risk of altering the arsenic species during the process. mdpi.compsu.edu
Phosphoric acid has been identified as an effective extractant for arsenic species from soil and sediment. analytik-jena.commdpi.com Microwave-assisted extraction (MAE) with orthophosphoric acid has been shown to be a convenient and efficient method. analytik-jena.commdpi.compsu.edu For example, a method using 1.0 M phosphoric acid with 0.1 M ascorbic acid in a microwave system at 150°C for 60 minutes has been developed. analytik-jena.com Another study used a phosphate-based acidic extraction for As(III) and a 2 M HCl solution for total inorganic arsenic, MMA, and DMA. brooksapplied.com Sequential extraction procedures can also be employed to fractionate arsenic based on its binding in the soil or sediment. mdpi.com Supercritical fluid extraction (SFE) combined with derivatization has also been explored for the extraction of DMA and other arsenic species from solid matrices. rhhz.net
| Matrix | Extraction Method | Extractant/Sorbent | Key Findings |
| Water | Solid Phase Extraction (SPE) | Strong cation exchange resin | DMA retained and eluted with 1.0 M HCl. researchgate.netnih.gov |
| Water | Solid Phase Extraction (SPE) | Multiwalled carbon nanotubes | Preconcentration of inorganic arsenic species. scientific.net |
| Soil/Sediment | Microwave-Assisted Extraction (MAE) | 0.3 M Orthophosphoric acid | Efficient "soft" extraction for mobile As species. mdpi.compsu.edu |
| Soil/Sediment | Microwave-Assisted Extraction (MAE) | 1.0 M Phosphoric acid with 0.1 M ascorbic acid | Good recovery of As species. analytik-jena.com |
| Soil/Sediment | Shaking | Methanol/water (8+2 v/v) | Used for extraction from soils treated with DMA. agriculturejournals.cz |
| Soil/Sediment | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with methanol and TGE | Fast and selective extraction of DMA and other species. rhhz.net |
Extraction from Biological Matrices (Plant Tissues, Microbial Cultures)
Plant Tissues: The extraction of DMA from plant tissues also requires methods that preserve the integrity of the arsenic species. Methanol-water mixtures are commonly used for this purpose, although the optimal ratio can vary. agriculturejournals.czpsu.eduresearchgate.net Studies have experimented with methanol-water ratios of 9+1, 1+1, and 1+9. psu.edu A mixture of methanol and water (e.g., 8+2 v/v) has been used to extract DMA from the leaves and roots of radish. agriculturejournals.cz
Phosphate buffers have also been shown to be effective for extracting arsenic species from plant materials. nih.gov A two-step extraction with a phosphate buffer can enhance extraction efficiencies to near 100%. nih.gov The extractability of arsenic can depend on the type of tissue (leaf, stem) and the specific arsenic species present. nih.gov For chromatographic analysis, a methanolic fractionation step may be necessary to remove interfering water-soluble compounds from plant extracts. usda.gov
Microbial Cultures: For microbial cultures, aqueous extracts are typically prepared. The separation of arsenic species, including DMA, is then commonly performed using HPLC, followed by detection with a sensitive technique like ICP-MS or HG-AFS. iaea.org
| Matrix | Extraction Method | Extractant | Key Findings |
| Plant Tissues | Shaking/Sonication | Methanol/water mixtures (e.g., 8+2, 1+1) | Commonly used, but efficiency can vary. agriculturejournals.czpsu.edu |
| Plant Tissues | Shaking/Sonication | Phosphate buffer (1 or 10 mM) | High extraction efficiencies (up to 100% in a two-step process). nih.gov |
| Plant Tissues | Digestion | Nitric acid-sulfuric acid oxidation | Used to convert all arsenicals to inorganic pentavalent form for total arsenic analysis. usda.gov |
| Microbial Cultures | Aqueous Extraction | Water/Buffer | Followed by HPLC separation. iaea.org |
Extraction from Atmospheric Particulate Matter
The accurate speciation of this compound (DMA) in atmospheric particulate matter (PM) is critically dependent on the initial extraction step. The primary objective is to efficiently transfer the target arsenic species from the solid filter matrix into a liquid phase suitable for analysis, without inducing chemical transformations such as oxidation, reduction, or degradation. Various extraction methodologies have been developed and optimized, with ultrasonic and microwave-assisted techniques being the most prevalent.
Ultrasound-assisted extraction (UAE) is widely used due to its simplicity and effectiveness. This method involves immersing the filter sample in an appropriate solvent and applying ultrasonic energy to facilitate the dissolution of arsenic species. For instance, an adapted U.S. EPA Method involved using a heated ultrasonic bath (69 ± 3°C) for three hours with a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) to extract arsenic from glass fiber filters. umweltprobenbank.de Other research has explored different solvents with sonication, including hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) solutions. ucmerced.edu
Microwave-assisted extraction (MAE) offers a more rapid and often more efficient alternative to UAE by using microwave energy to heat the solvent and sample in a closed vessel, leading to increased pressure and temperature. nih.govmilestonesrl.comthermofisher.com Studies have demonstrated high extraction efficiencies with MAE. For example, using a 100 mmol L⁻¹ solution of NH₂OH·HCl with microwave radiation for 4 minutes resulted in a 94% quantitative extraction of arsenic species from total suspended particles (TSP). speciation.net Similarly, a 10 mmol L⁻¹ phosphoric acid (H₃PO₄) solution under the same microwave conditions yielded an 86% extraction efficiency. ucmerced.eduspeciation.net The choice of solvent is crucial; water and methanol-water mixtures are commonly used for extracting water-soluble species, including DMA, from various biological and environmental samples. thermofisher.com
Sequential extraction procedures have also been employed to differentiate between arsenic species based on their solubility and binding characteristics. nih.gov A three-step sequential extraction using Milli-Q water, calcium chloride (CaCl₂), and phosphoric acid (H₃PO₄) was applied to airborne particulate matter to separate different arsenic fractions. nih.gov In some methodologies, a combined extraction and oxidation technique using a mixture of water and hydrogen peroxide (H₂O₂) is utilized to extract arsenic species while converting arsenite (As(III)) to arsenate (As(V)), simplifying subsequent analysis for total water-extractable species. researchgate.netusgs.gov
The effectiveness of any extraction procedure can be influenced by the filter type (e.g., glass fiber, quartz, PTFE), the particle size fraction (e.g., PM2.5, PM10, TSP), and the chemical composition of the particulate matter itself. ucmerced.eduresearchgate.netpsu.edu Therefore, extraction methods must be carefully selected and validated for the specific sample matrix under investigation. researchgate.net
| Extraction Technique | Matrix / Filter Type | Solvent / Reagent | Conditions | Reported Efficiency / Findings | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Total Suspended Particles (TSP) | 100 mmol L⁻¹ NH₂OH·HCl | 4 minutes | 94% recovery | speciation.net |
| Microwave-Assisted Extraction (MAE) | Total Suspended Particles (TSP) | 10 mmol L⁻¹ H₃PO₄ | 4 minutes | 86% recovery | speciation.net |
| Ultrasound-Assisted Extraction (UAE) | Glass Fiber Filters (TSP/PM10) | 5.55% HNO₃ and 16.75% HCl | 3 hours at 69 ± 3°C | Recovery of 90-102% from spiked filters | umweltprobenbank.de |
| Water/Peroxide Extraction | PM10 | Water and H₂O₂ | Microwave-assisted acid digestion for total As | Extraction efficiency for As species was 58 ± 20% | researchgate.netusgs.gov |
| Sequential Extraction | Airborne Particulate Matter (PM) | Milli-Q water, CaCl₂, H₃PO₄ | Three sequential steps | Successfully separated inorganic and organic forms | nih.gov |
Method Validation and Quality Control in this compound Speciation Analysis
The validation of analytical methods is essential for ensuring the reliability, accuracy, and comparability of data for this compound (DMA) speciation. This process involves a systematic evaluation of various performance characteristics to demonstrate that a method is fit for its intended purpose. Key parameters assessed include detection limits, sensitivity, accuracy, precision, and recovery.
Assessment of Detection Limits and Sensitivity for this compound
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For DMA, these limits are highly dependent on the analytical instrumentation used, with hyphenated techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) being the most common for achieving the low detection levels required for environmental and biological samples. nih.govthermofisher.com
Studies have reported a wide range of detection limits for DMA, reflecting advancements in instrumentation and method optimization. For example, an HPLC-ICP-MS method optimized for six arsenic species in human urine reported an LOD of 0.08 µg L⁻¹ for DMA. nih.gov Another study using HPLC-ICP-MS for water samples established a spike-based detection limit of 0.03 µg/L for DMA. nemi.gov The use of a Sector Field ICP-MS can provide even greater sensitivity, with detection limits for DMA reported as low as 0.3 pg g⁻¹ (0.3 ng/kg). thermofisher.com Solid phase extraction methods coupled with ICP-OES have reported higher but still effective detection limits, such as 2.51 μg/L for DMA in industrial wastewater. researchgate.netbenthamdirect.com The sensitivity of a given method is critical, as the concentrations of DMA in some matrices, like atmospheric particulate matter, can be exceptionally low. nerc.ac.uk
| Analytical Technique | Matrix | Reported Limit of Detection (LOD) for DMA | Reference |
|---|---|---|---|
| HPLC-ICP-MS | Human Urine | 0.08 µg L⁻¹ | nih.gov |
| HPLC-ICP-MS | Water | 0.3 µg L⁻¹ | nerc.ac.uk |
| HPLC-ICP-MS/MS | Water | 0.03 µg L⁻¹ | nemi.gov |
| HPLC-ICP-MS | Urine | 1.7 µg As/L | nih.gov |
| HPLC Sector Field ICP-MS | Aqueous Solution | 0.3 pg g⁻¹ | thermofisher.com |
| SPE-ICP-OES | Industrial Wastewater | 2.51 µg/L | researchgate.netbenthamdirect.com |
| LC-HG-AAS | Aqueous Solution | 1.1 ng/mL | pjoes.com |
Evaluation of Accuracy, Precision, and Recovery for this compound Analysis
Accuracy, precision, and recovery are cornerstone parameters for validating the performance of an analytical method for DMA.
Accuracy refers to the closeness of a measured value to a known or accepted reference value. It is most effectively evaluated through the analysis of Certified Reference Materials (CRMs). speciation.net CRMs are materials with a well-characterized and certified concentration of specific analytes, including arsenic species. For arsenic speciation, several CRMs are available, such as NIES CRM No. 18 (Human Urine), NIST SRM 2669 (Arsenic Species in Frozen Human Urine), and various marine tissue CRMs like DORM-4 (Fish Protein) and DOLT-5 (Dogfish Liver). nih.govpsu.edunih.govnist.gov Analysis of these materials allows laboratories to assess the trueness of their measurements for DMA. eaht.org For example, in the validation of an HPLC-ICP-MS method, the analysis of NIES CRM-18 yielded a mean measured DMA concentration of 36 ± 4 µg L⁻¹, which compared favorably with the certified value of 36 ± 9 µg L⁻¹. nerc.ac.uk However, a significant challenge in the field is the limited availability of CRMs certified for a broad range of arsenic species, particularly in matrices like atmospheric aerosols. speciation.netnih.gov
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a sample. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (within-run precision under the same operating conditions) and reproducibility (between-run or inter-laboratory precision). researchgate.netresearcher.life For the analysis of DMA, methods commonly achieve high precision, with RSD values often below 10%. One study reported within-day and between-day precision for DMA in certified materials with coefficients of variation (CV) lower than 10%. eaht.org Another validation study for DMA in kelp samples using spiked samples reported an RSD between 3.6% and 6.2%. researchgate.net
Recovery is determined through spike-and-recovery experiments, where a known amount of DMA is added to a sample matrix before extraction and analysis. The percentage of the added DMA that is measured provides an indication of the method's efficiency and whether the sample matrix introduces any systematic errors (interferences). Recovery studies are crucial, especially when CRMs are not available for a specific matrix. Acceptable recovery rates are typically in the range of 80-120%. For example, a validated method for arsenic species in industrial wastewater reported recoveries for DMA between 97.2% and 104.3%. researchgate.netbenthamdirect.com Another study analyzing certified materials for urinary arsenic metabolites showed recovery rates for DMA ranging from 82% to 112%. eaht.org
| Matrix | Validation Parameter | Methodology | Result | Reference |
|---|---|---|---|---|
| Human Urine (NIST SRM 2669) | Accuracy & Precision | HPLC-ICP-MS | Recovery: ~95%; RSD: <10% | eaht.org |
| Human Urine (NIES CRM-18) | Accuracy | HPLC-ICP-MS | Measured: 36 ± 4 µg L⁻¹ (Certified: 36 ± 9 µg L⁻¹) | nerc.ac.uk |
| Industrial Wastewater | Recovery & Precision | SPE-ICP-OES (Spiked Samples) | Recovery: 97.2-104.3%; RSD: 0.72-2.56% | benthamdirect.com |
| Kelp | Recovery & Precision | LC-HG-AFS (Spiked Samples) | Recovery: 93-105%; RSD: 3.6-6.2% | researchgate.net |
| Rice | Reproducibility (Inter-lab study) | LC-ICP-MS | Reproducibility RSD (RSDR): 10-36% for inorganic As | researchgate.net |
| Edible Insects | Recovery & Precision | LC-ICP-MS (Spiked Samples) | Recovery: 97-102%; Intermediate Precision: 2.8-4.5% | researcher.life |
Theoretical and Mechanistic Investigations of Dimethyl Arsenate
Molecular Mechanisms of Biological Transformations (Non-Human Specific)
The biotransformation of arsenic, including the formation of dimethyl arsenate (DMA), is a widespread phenomenon observed across various domains of life, from bacteria and archaea to fungi and algae. frontiersin.orgmdpi.com This process is a key component of the global arsenic cycle and is primarily understood as a detoxification mechanism. pnas.org
The enzymatic methylation of arsenite (As(III)) to form methylated arsenicals, including monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), is predominantly catalyzed by the enzyme arsenite S-adenosylmethionine (SAM) methyltransferase, commonly known as ArsM. pnas.orgacs.org This enzyme utilizes S-adenosylmethionine (SAM) as a methyl group donor. mdpi.com
The generally accepted pathway for arsenic methylation, often referred to as the Challenger pathway, involves a series of reduction and oxidative methylation steps. mdpi.com It begins with the reduction of pentavalent arsenate (As(V)) to trivalent arsenite (As(III)). mdpi.com The ArsM enzyme then catalyzes the transfer of a methyl group from SAM to As(III), forming monomethylarsonous acid (MMA(III)). nih.gov This is followed by a second methylation step, converting MMA(III) to dimethylarsinous acid (DMA(III)). frontiersin.org These trivalent methylated intermediates are subsequently oxidized to their less toxic pentavalent forms, MMA(V) and DMA(V). pnas.org The process can continue to form trimethylarsine (B50810) oxide (TMAO) and volatile trimethylarsine (TMA), which facilitates the removal of arsenic from the cell. frontiersin.orgpnas.org
The catalytic activity of ArsM relies on conserved cysteine residues within its structure. acs.orgfrontiersin.org These residues are crucial for binding the trivalent arsenic species during the methylation process. frontiersin.org While many ArsM enzymes possess four conserved cysteine residues, some variants, like BlArsM from Bacillus sp. CX-1, have been identified that require only two for catalytic activity. nih.gov The reaction mechanism is proposed to be an ordered sequential process where SAM binds first, inducing a conformational change in the enzyme that facilitates the binding of the arsenical substrate. nih.gov
Kinetic studies of various ArsM enzymes have been conducted to understand their efficiency in metabolizing arsenic. For example, the purified ArsM from the cyanobacterium Nostoc sp. PCC 7120 (NsArsM) exhibits Michaelis-Menten kinetics for both As(III) and MAs(III) methylation. researchgate.net
This compound and its trivalent precursor, dimethylarsinous acid (DMA(III)), can interact with various cellular components, primarily through the high affinity of trivalent arsenic for sulfhydryl groups present in amino acids like cysteine. rsc.orgoup.com This interaction is a key aspect of arsenic's biological activity. cdc.gov
The trivalent methylated arsenicals, such as DMA(III), are known to be more reactive and potentially more toxic than their inorganic precursors. cdc.govacs.org Their ability to bind to thiol-containing molecules is a critical factor in their mechanism of action. rsc.org These interactions can lead to the inhibition of enzymes and other proteins that rely on free sulfhydryl groups for their function. nih.gov For instance, trivalent arsenicals can inhibit the pyruvate (B1213749) dehydrogenase complex by binding to the lipoic acid cofactor. oup.com
Glutathione (B108866) (GSH), a major intracellular thiol, plays a significant role in arsenic metabolism. nih.gov It can form complexes with trivalent arsenicals, which can then be substrates for methylation or efflux from the cell. researchgate.net The formation of these complexes modulates the bioavailability and reactivity of the arsenicals. researchgate.net
In microalgae, exposure to arsenic leads to changes in the levels of various metabolites, including amino acids like glycine, valine, and glutamine, suggesting their involvement in complexing with arsenic. acs.orgnih.gov Furthermore, alterations in choline, phosphocholine, and glycerophosphocholine levels indicate interactions with lipid metabolism and cell membrane components. acs.org
The primary gene responsible for the methylation of arsenic, leading to the formation of this compound, is the arsM gene, which codes for the arsenite S-adenosylmethionine methyltransferase. frontiersin.orgpnas.org Homologues of the arsM gene are found widely distributed among bacteria, archaea, and eukaryotes, indicating its ancient evolutionary origin and fundamental role in arsenic metabolism. pnas.orgacs.org
In many bacteria, the arsM gene is located within an ars operon, a cluster of genes that are regulated together and are involved in arsenic resistance. pnas.orgresearchgate.net The expression of the ars operon is often controlled by an arsenic-responsive transcriptional repressor protein called ArsR. pnas.org In the absence of arsenic, ArsR binds to the operator region of the operon, preventing the transcription of the ars genes. When arsenite enters the cell, it binds to ArsR, causing a conformational change that releases it from the DNA and allows for the transcription of the operon, including the arsM gene. frontiersin.org
The diversity of arsM genes is considerable, and different microorganisms can possess different variants of this gene. acs.org For example, a study of various soils revealed a wide diversity of arsM sequences, with some bacteria like Rhodopseudomonas palustris having a well-characterized ArsM enzyme. acs.org The presence and abundance of the arsM gene in microbial communities have been shown to correlate with arsenic methylation activity in the environment. acs.org
In addition to arsM, other genes in the ars operon can play supporting roles in this compound metabolism. For example, arsC genes encode for arsenate reductases, which are necessary to convert arsenate to arsenite, the substrate for ArsM. frontiersin.orgresearchgate.net Some operons may also contain genes like arsH, which has been suggested to be involved in the further metabolism of methylated arsenicals. frontiersin.org
Biochemical Interactions of this compound with Cellular Components (excluding human-specific)
Advanced Spectroscopic and Structural Elucidation Studies of this compound Metabolites
A variety of advanced spectroscopic techniques are employed to identify and characterize this compound and its related metabolites in biological and environmental samples. These methods provide crucial information on the structure, oxidation state, and chemical environment of arsenic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a powerful tool for metabolomic studies of arsenic biotransformation. acs.orgnih.gov ¹H NMR can be used to identify and quantify a range of metabolites, including this compound, in cellular extracts. acs.orgnih.gov For example, in studies with the microalga Scenedesmus sp., NMR was used to track changes in the metabolome upon arsenic exposure. acs.org The chemical shift of the methyl protons in DMA(V) is a characteristic feature used for its identification. d-nb.infonih.gov For instance, the ¹H-NMR chemical shift for DMA(V) has been reported to be around 1.98 ppm, while its thio-analogue, thio-DMA(V), shows a shift at approximately 2.12 ppm. d-nb.infonih.gov
X-ray Absorption Spectroscopy (XAS) , particularly X-ray Absorption Near-Edge Structure (XANES), is highly effective for determining the oxidation state and coordination environment of arsenic. nih.govacs.orgnih.gov The energy of the absorption edge (white line) in a XANES spectrum is indicative of the arsenic oxidation state. acs.orgnih.gov As(V) species, such as DMA(V), have a higher absorption edge energy (around 11872.6−11875.3 eV) compared to As(III) species (around 11870.0−11871.7 eV). acs.orgnih.gov XAS has been used to study the adsorption of dimethylated arsenicals onto surfaces like iron oxides, confirming that different dimethylated species adsorbed were all converted to DMA(V). nih.govresearchgate.net
Mass Spectrometry (MS) , often coupled with chromatographic separation techniques like HPLC (High-Performance Liquid Chromatography), is another cornerstone for the speciation and structural elucidation of arsenic metabolites. Techniques like HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry) provide sensitive elemental detection, while HPLC-FTMS (Fourier Transform Mass Spectrometry) allows for the determination of exact masses, aiding in the confirmation of molecular formulas. d-nb.infonih.gov
Q & A
Q. What analytical techniques are recommended for quantifying dimethyl arsenate (DMA) in environmental samples, and how can method reproducibility be ensured?
To quantify DMA, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is widely used due to its sensitivity for arsenic speciation. Ensure reproducibility by:
- Calibrating instruments with certified DMA standards.
- Including internal standards (e.g., arsenobetaine) to correct for matrix effects.
- Validating methods via spike-recovery experiments in representative matrices (e.g., soil, water).
- Documenting raw data and processing steps in appendices to maintain transparency .
Q. What safety protocols should be followed when handling DMA in laboratory settings?
DMA is toxic and requires strict safety measures:
- Use fume hoods to minimize inhalation exposure.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store DMA in sealed, labeled containers away from acids to prevent volatile arsine gas formation.
- Dispose of waste via certified hazardous waste services to avoid environmental contamination .
Q. How can researchers determine the purity and stability of synthesized DMA compounds?
- Purity : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) with flame ionization detection (FID) for impurity profiling.
- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitoring arsenic speciation via HPLC-ICP-MS .
Advanced Research Questions
Q. How can adsorption mechanisms of DMA onto metal-organic frameworks (MOFs) be systematically studied, and what factors influence efficiency?
- Experimental Design : Compare adsorption capacities of MOFs (e.g., Co-MOF/PANI composites) under controlled pH (4–10), temperature (25–60°C), and competing ion conditions (e.g., phosphate).
- Data Analysis : Fit adsorption data to Freundlich or Langmuir isotherm models to identify dominant mechanisms (physisorption vs. chemisorption).
- Key Findings : DMA uptake decreases at higher pH due to MOF surface charge reversal (e.g., from +25 mV to −15 mV at pH 10) .
Q. What methodologies resolve contradictions in DMA toxicity studies across different biological models?
- Perform meta-analyses to identify confounding variables (e.g., exposure duration, species sensitivity).
- Validate findings using multi-omics approaches:
- Transcriptomics : Identify arsenic-responsive genes (e.g., AS3MT) in human cell lines.
- Metabolomics : Quantify methylated arsenic metabolites via LC-MS/MS.
Q. How can reaction kinetic models be optimized for DMA degradation pathways in advanced oxidation processes (AOPs)?
- Model Development : Use density functional theory (DFT) to predict radical-mediated degradation pathways (e.g., hydroxyl radical attack on DMA’s methyl groups).
- Experimental Validation : Conduct batch experiments with ozone/UV or Fenton’s reagent, measuring arsenic speciation over time.
- Parameterization : Fit kinetic data to pseudo-first-order models, reporting rate constants (e.g., k = 0.15 min⁻¹ for ozone/UV at pH 7) .
Q. What strategies address discrepancies in DMA adsorption data between laboratory and field studies?
- Scale-Up Analysis : Replicate field conditions in lab settings (e.g., simulating groundwater flow rates).
- Quality Control : Use certified reference materials (CRMs) for arsenic speciation to validate field measurements.
- Statistical Tools : Apply multivariate regression to isolate variables (e.g., organic matter content, redox potential) affecting DMA mobility .
Methodological Best Practices
Q. How should large datasets from DMA experiments be managed to ensure reproducibility and compliance with FAIR principles?
- Data Storage : Use repositories like Figshare or Mendeley Data for raw HPLC-ICP-MS chromatograms and adsorption isotherm parameters.
- Metadata : Include experimental conditions (e.g., temperature, pH), instrument settings, and calibration curves.
- FAIR Compliance : Assign digital object identifiers (DOIs) and format data in machine-readable files (e.g., .csv) .
Q. What statistical approaches are recommended for analyzing contradictory results in DMA ecotoxicity studies?
- Apply Bayesian hierarchical models to account for variability across studies.
- Use principal component analysis (PCA) to identify clusters of toxicity endpoints (e.g., oxidative stress vs. genotoxicity).
- Report confidence intervals and effect sizes to quantify uncertainty .
Tables for Key Findings
| Adsorbent | pH Range | Max. DMA Uptake (mg/g) | Isotherm Model | Reference |
|---|---|---|---|---|
| Co-MOF/PANI Composite | 4–8 | 42.3 ± 1.5 | Freundlich (R² = 0.98) | |
| Activated Alumina | 5–7 | 28.7 ± 2.1 | Langmuir (R² = 0.95) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
